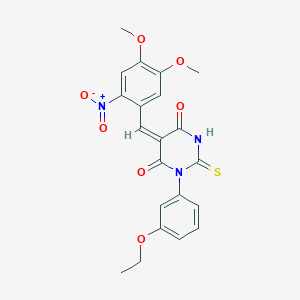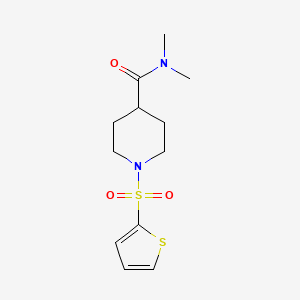![molecular formula C19H19F3N2O4 B4582997 methyl 1-[2-oxo-2-(1-piperidinyl)ethyl]-3-(trifluoroacetyl)-1H-indole-6-carboxylate](/img/structure/B4582997.png)
methyl 1-[2-oxo-2-(1-piperidinyl)ethyl]-3-(trifluoroacetyl)-1H-indole-6-carboxylate
Übersicht
Beschreibung
"Methyl 1-[2-oxo-2-(1-piperidinyl)ethyl]-3-(trifluoroacetyl)-1H-indole-6-carboxylate" is a compound of significant interest due to its unique structure and potential chemical properties. The compound incorporates a piperidine moiety, a trifluoroacetyl group, and an indole carboxylate structure, making it a target for various synthetic and analytical chemical studies.
Synthesis Analysis
The synthesis of related compounds typically involves complex reactions, including alkylation and condensation processes. For instance, compounds similar to the target molecule have been synthesized through reactions sensitive to steric effects, demonstrating the intricacy of forming such structures (Deberly, Abenhaim, & Bourdais, 1975). Moreover, the Knoevenagel condensation has been employed in related syntheses, highlighting the adaptability of this approach in forming complex molecules (Chizhov et al., 2008).
Molecular Structure Analysis
The molecular structure of such compounds often involves detailed analysis through X-ray crystallography or DFT calculations to determine the orientation and configuration of the molecular frameworks (Luo et al., 2019). These studies reveal the conformational flexibility and the potential for forming hydrogen bonds, which are crucial for understanding the compound's reactivity and interaction capabilities.
Chemical Reactions and Properties
The target compound is expected to participate in a variety of chemical reactions, including amidification and acylation, due to the presence of reactive functional groups such as the ester and ketone (Hayotsyan et al., 2019). These reactions can significantly alter the compound's properties and open avenues for further chemical modifications.
Physical Properties Analysis
While specific data on the physical properties of "methyl 1-[2-oxo-2-(1-piperidinyl)ethyl]-3-(trifluoroacetyl)-1H-indole-6-carboxylate" are not readily available, related compounds have been analyzed for their solubility, melting points, and stability under various conditions. Such analyses are essential for understanding the compound's behavior in different environments and for its potential application in further studies.
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, acid-base behavior, and interaction with metal ions, are critical for understanding how the compound can be utilized in synthetic pathways or as a ligand in coordination complexes. Studies on similar compounds have shown a range of reactions, such as trifluoroacetylation and interactions with piperidine, indicating the versatile chemical nature of these molecules (Usachev, Bizenkov, & Sosnovskikh, 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Chemical Synthesis Techniques : Research has shown the development of synthetic methodologies involving compounds structurally related to methyl 1-[2-oxo-2-(1-piperidinyl)ethyl]-3-(trifluoroacetyl)-1H-indole-6-carboxylate. For example, the synthesis of ethyl 6-substituted 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates via Knoevenagel condensation highlights the synthetic versatility of trifluoroacetyl compounds and their potential in producing complex molecules (Chizhov et al., 2008).
Catalysis and Reactions : The role of piperidine as a catalyst or reactant in various chemical reactions has been documented. For instance, piperidine has been used to facilitate the Knoevenagel condensation reaction and subsequent recyclization processes, leading to novel compounds with potential applications in material science and pharmacology (Kariyappa et al., 2016).
Pharmacological Research
Antimicrobial Activity : The synthesis and characterization of compounds with structures similar to the specified chemical have been explored for their antimicrobial properties. Studies include the development of derivatives with potential activity against various microbial strains, indicating a potential application in developing new antimicrobial agents (Rehman et al., 2018).
Cancer Research : Research into compounds with piperidine components has shown potential in cancer treatment. For example, derivatives synthesized for anticancer evaluation demonstrate the utility of these chemical structures in designing novel therapeutics (Hirose et al., 1987).
Material Science
- Electrochemical Applications : The use of piperidine derivatives in Li-ion batteries as co-solvents suggests their significance in enhancing the conductivity and performance of electrolytes, showcasing their potential in energy storage technologies (Kim et al., 2013).
Eigenschaften
IUPAC Name |
methyl 1-(2-oxo-2-piperidin-1-ylethyl)-3-(2,2,2-trifluoroacetyl)indole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4/c1-28-18(27)12-5-6-13-14(17(26)19(20,21)22)10-24(15(13)9-12)11-16(25)23-7-3-2-4-8-23/h5-6,9-10H,2-4,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOORNWKLPVQJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2CC(=O)N3CCCCC3)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[2-oxo-2-(piperidin-1-YL)ethyl]-3-(2,2,2-trifluoroacetyl)-1H-indole-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(3-bromo-4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4582930.png)


![N-[3-(aminocarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4582954.png)
![2,4-dichloro-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4582960.png)
![N-{1-{[(3-acetylphenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}benzamide](/img/structure/B4582968.png)
![N-(sec-butyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4582976.png)
![methyl 3-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4582989.png)

![6-[({4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4583000.png)


![N-bicyclo[2.2.1]hept-2-yl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4583015.png)